molecular formula C19H23NO B12110892 N-benzyl-3-methyl-2-(p-tolyl)morpholine

N-benzyl-3-methyl-2-(p-tolyl)morpholine

Cat. No.: B12110892
M. Wt: 281.4 g/mol
InChI Key: MRJDEFWKIOSCAG-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-2-(p-tolyl)morpholine is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol It is a morpholine derivative characterized by the presence of a benzyl group, a methyl group, and a p-tolyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-2-(p-tolyl)morpholine typically involves the reaction of morpholine derivatives with benzyl halides and p-tolyl halides under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-2-(p-tolyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

N-benzyl-3-methyl-2-(p-tolyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-2-(p-tolyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-methyl-2-(p-tolyl)morpholine is unique due to the presence of all three substituents (benzyl, methyl, and p-tolyl) on the morpholine ring. This unique combination of substituents imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-benzyl-3-methyl-2-(4-methylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-15-8-10-18(11-9-15)19-16(2)20(12-13-21-19)14-17-6-4-3-5-7-17/h3-11,16,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJDEFWKIOSCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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